molecular formula C26H31N3O4 B6034637 N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(1H-indole-3-carbonyl)piperidin-3-yl]propanamide

N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(1H-indole-3-carbonyl)piperidin-3-yl]propanamide

Cat. No.: B6034637
M. Wt: 449.5 g/mol
InChI Key: NJTUWFXBIDKDLI-UHFFFAOYSA-N
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Description

N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(1H-indole-3-carbonyl)piperidin-3-yl]propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(1H-indole-3-carbonyl)piperidin-3-yl]propanamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole-3-carbonyl chloride is synthesized from indole-3-carboxylic acid using thionyl chloride.

    Piperidine Derivative Formation: The piperidine ring is introduced by reacting the indole-3-carbonyl chloride with piperidine under basic conditions.

    Coupling with 2,4-Dimethoxybenzylamine: The final step involves coupling the piperidine-indole derivative with 2,4-dimethoxybenzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(1H-indole-3-carbonyl)piperidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(1H-indole-3-carbonyl)piperidin-3-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(1H-indole-3-carbonyl)piperidin-3-yl]propanamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a similar aromatic structure.

    Bis(2-ethylhexyl) terephthalate: A compound with similar functional groups but different applications.

    1D Open-Framework Metal Phosphates: Compounds with similar structural complexity.

Uniqueness

N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(1H-indole-3-carbonyl)piperidin-3-yl]propanamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(1H-indole-3-carbonyl)piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4/c1-32-20-11-10-19(24(14-20)33-2)15-28-25(30)12-9-18-6-5-13-29(17-18)26(31)22-16-27-23-8-4-3-7-21(22)23/h3-4,7-8,10-11,14,16,18,27H,5-6,9,12-13,15,17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTUWFXBIDKDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)CCC2CCCN(C2)C(=O)C3=CNC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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